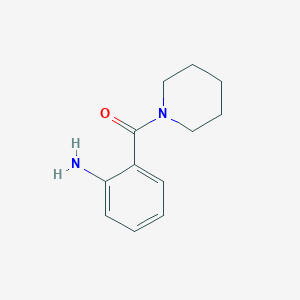

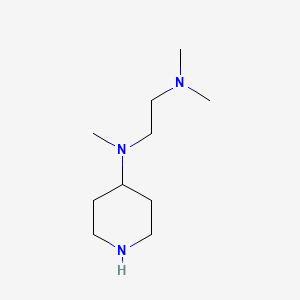

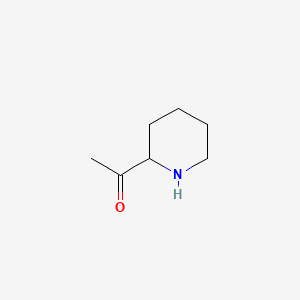

![molecular formula C15H13FO3 B1268377 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 384857-20-9](/img/structure/B1268377.png)

3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies. A notable method for preparing derivatives involves the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether, simplifying the synthetic process and reducing industrial production harm by avoiding concentrated acids (Wang Bao-jie, 2006). Another approach for related compounds includes nucleophilic aromatic substitution followed by Baeyer-Villiger oxidation, demonstrating versatility in synthetic routes (P. Chakraborty & M. Kilbourn, 1991).

Molecular Structure Analysis

The molecular structure of derivatives has been extensively studied, revealing diverse conformations and bonding patterns. For example, the crystal structure analysis of oxime derivatives of methoxybenzaldehyde shows different conformations and hydrogen-bonding patterns, highlighting the influence of methoxy groups and hydrogen bonds on molecular arrangement (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde derivatives include reactions with alkynes, alkenes, or allenes, illustrating the compound's reactivity and the potential for synthesizing various organic molecules. The cleavage of the aldehyde C-H bond using a rhodium catalyst system is a notable reaction, showing the compound's versatility in organic synthesis (Ken Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points and solubility, are influenced by their molecular structure. For instance, the synthesis and structural investigation of derivatives reveal specific physical characteristics that depend on molecular conformation and interactions, as seen in low temperature and cryogenic condition studies (G. O. Ildız et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. Studies involving the synthesis and reaction of derivatives with various reagents provide insights into the chemical behavior of 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. For instance, the interaction with thiosemicarbazide under specific conditions highlights the compound's potential for forming complex molecules and its application in synthesizing biologically relevant compounds (P. Channar et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Characterization

- Facile Synthesis : A simplified synthetic method for 3-fluoro-4-methoxybenzaldehyde, a related compound, was developed, reducing industrial production damage and costs significantly (Wang Bao-jie, 2006).

- Crystal Structures and Hirshfeld Surfaces : Research on methoxybenzaldehyde oxime derivatives, including a study of their crystal structures and hydrogen-bonding patterns, provides insight into the structural behavior of related compounds (L. Gomes et al., 2018).

Applications in Cancer Research

- Anticancer Activity : A study synthesized fluorinated analogues of combretastatin A-4, including 3-fluoro-4-methoxybenzaldehyde, and reported their potent anticancer properties (N. Lawrence et al., 2003).

Spectroscopic Studies

- Spectroscopic Characterization : The synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized using various spectroscopic techniques, providing a framework for studying similar compounds (H. Özay et al., 2013).

Chemical Synthesis and Reactivity

- Paired Electrolysis : Research demonstrated the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, showcasing a method to drive organic reaction chemistry under ambient conditions (Rebecca S. Sherbo et al., 2018).

- Remote C(sp3)–H Oxyfunctionalization : A study on the oxyfunctionalization of hydroxybenzaldehydes and ethers sheds light on the potential chemical transformations of similar compounds (Jian'an Jiang et al., 2014).

Photocatalysis and Radiation

- Photocatalytic Oxidation : Investigation into the photocatalytic oxidation of 4-substituted aromatic alcohols, including 4-methoxybenzyl alcohol, highlights potential applications in green chemistry (S. Yurdakal et al., 2009).

- Radiosynthesis and Biodistribution : Research on the conjugation of fluorinated aldehyde-containing prosthetic groups to RGD peptides, including 4-(3-fluoropropoxy)benzaldehyde, offers insights into the use of these compounds in PET imaging (M. Glaser et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methoxy]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHOCVVHXDHJKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341475 |

Source

|

| Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | |

CAS RN |

384857-20-9 |

Source

|

| Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

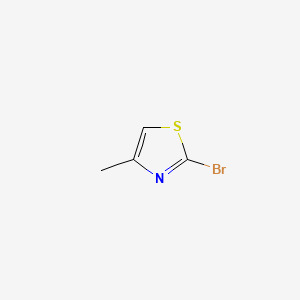

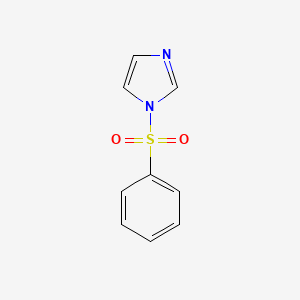

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)